molecular formula C11H18N4O B1476210 1-(3-Azidoazetidin-1-yl)-2-cyclohexylethan-1-one CAS No. 2098034-49-0

1-(3-Azidoazetidin-1-yl)-2-cyclohexylethan-1-one

Cat. No.: B1476210
CAS No.: 2098034-49-0
M. Wt: 222.29 g/mol
InChI Key: JUQKJXZGKJMBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Azidoazetidin-1-yl)-2-cyclohexylethan-1-one is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical reactivity and potential applications in various fields. This compound is characterized by the presence of an azido group attached to the azetidine ring and a cyclohexyl group attached to the ethanone moiety.

Preparation Methods

The synthesis of 1-(3-Azidoazetidin-1-yl)-2-cyclohexylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of azetidine with azidating agents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or acetonitrile and may be catalyzed by transition metal catalysts. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(3-Azidoazetidin-1-yl)-2-cyclohexylethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The azido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted azetidines. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Azidoazetidin-1-yl)-2-cyclohexylethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Azidoazetidin-1-yl)-2-cyclohexylethan-1-one involves its interaction with specific molecular targets and pathways. The azido group can participate

Properties

IUPAC Name

1-(3-azidoazetidin-1-yl)-2-cyclohexylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c12-14-13-10-7-15(8-10)11(16)6-9-4-2-1-3-5-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQKJXZGKJMBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Azidoazetidin-1-yl)-2-cyclohexylethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Azidoazetidin-1-yl)-2-cyclohexylethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Azidoazetidin-1-yl)-2-cyclohexylethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Azidoazetidin-1-yl)-2-cyclohexylethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-Azidoazetidin-1-yl)-2-cyclohexylethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-Azidoazetidin-1-yl)-2-cyclohexylethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.